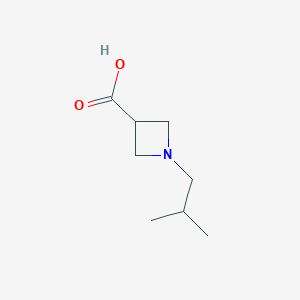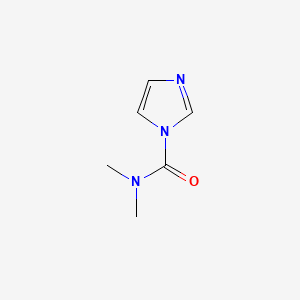![molecular formula C9H13NO B6147698 spiro[azetidine-2,2'-bicyclo[2.2.1]heptan]-4-one CAS No. 1559978-45-8](/img/new.no-structure.jpg)
spiro[azetidine-2,2'-bicyclo[2.2.1]heptan]-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[azetidine-2,2’-bicyclo[2.2.1]heptan]-4-one is a unique spirocyclic compound characterized by its rigid structure, which consists of an azetidine ring fused to a bicyclo[2.2.1]heptane framework. This compound has garnered significant interest in the scientific community due to its potential biological activity and diverse applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of spiro[azetidine-2,2’-bicyclo[2.2.1]heptan]-4-one typically involves the formation of the azetidine ring followed by its fusion with the bicyclo[2.2.1]heptane moiety. One common method includes the cyclization of suitable precursors under controlled conditions. For instance, the reaction of azetidine derivatives with bicyclo[2.2.1]heptane intermediates in the presence of catalysts can yield the desired spiro compound .
Industrial Production Methods
While specific industrial production methods for spiro[azetidine-2,2’-bicyclo[2.2.1]heptan]-4-one are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions
Spiro[azetidine-2,2’-bicyclo[2.2.1]heptan]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Spiro[azetidine-2,2’-bicyclo[2.2.1]heptan]-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for developing new pharmaceuticals.
Industry: Utilized in the synthesis of materials with unique mechanical and chemical properties.
作用機序
The mechanism by which spiro[azetidine-2,2’-bicyclo[2.2.1]heptan]-4-one exerts its effects involves its interaction with specific molecular targets. The rigid spirocyclic structure allows for precise binding to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
類似化合物との比較
Similar Compounds
Spiro-azetidin-2-one: Known for its use in β-lactam antibiotics like penicillin.
Spiro-pyrrolidine: Exhibits diverse biological activities and is used in medicinal chemistry.
Spiro-indol(one): Found in various natural products with pharmacological properties.
Spiro-pyran: Used in the synthesis of dyes and pigments.
Uniqueness
Spiro[azetidine-2,2’-bicyclo[2.2.1]heptan]-4-one stands out due to its unique combination of the azetidine and bicyclo[2.2.1]heptane rings, providing a rigid and versatile scaffold for various applications. Its distinct structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and material science.
特性
CAS番号 |
1559978-45-8 |
|---|---|
分子式 |
C9H13NO |
分子量 |
151.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methylbicyclo[2.2.1]heptan-2-ol](/img/structure/B6147709.png)

